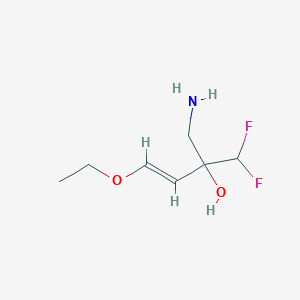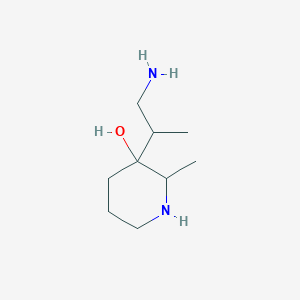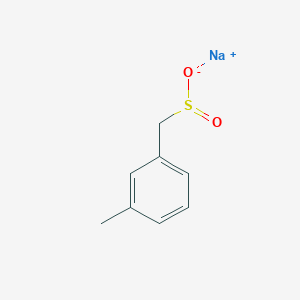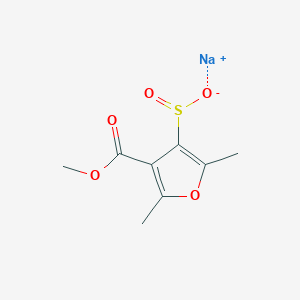![molecular formula C10H18N2O3 B13186427 Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13186427.png)
Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate is a spiro compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spiro structure imparts rigidity and three-dimensional properties, making it a valuable scaffold for drug discovery and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the spiro structure . The process may also involve steps such as alkylation and heterocyclization to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold for drug discovery.
Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can result in the inhibition or activation of specific biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Similar spiro structure but with different functional groups, leading to distinct chemical and biological properties.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spiro compound with variations in the substituents, affecting its reactivity and applications.
8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane-4-ethanol: Similar core structure but with an ethanol group, influencing its solubility and reactivity.
Uniqueness
Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate is unique due to its specific combination of functional groups and spiro structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C10H18N2O3 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2/h8,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
SBTSALFZSKWONX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC1)NC(CO2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)

![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)








![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)


